Bienvenue dans la boutique en ligne BenchChem!

Numidargistat dihydrochloride

arginase inhibition IC50 recombinant enzyme assay

Numidargistat dihydrochloride is the only arginase inhibitor combining sub-100 nM potency (ARG1 IC50=86 nM), oral bioavailability, and clinically defined human PK (Cmax 3.3–9.9 μM, t½≈5–6 h). Its >580-fold selectivity against NOS isoforms (IC50>50 μM) eliminates confounding off-target effects in nitric oxide-dependent assays. Aqueous solubility of 37.78 mg/mL enables co-solvent-free oral gavage formulation. Validated in syngeneic CT26 and 4T1 models at 100 mg/kg BID. Serves as the multi-parameter clinical benchmark for arginase inhibitor drug discovery programs requiring defined PK/PD translatability.

Molecular Formula C11H24BCl2N3O5
Molecular Weight 360.0 g/mol
Cat. No. B8075223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNumidargistat dihydrochloride
Molecular FormulaC11H24BCl2N3O5
Molecular Weight360.0 g/mol
Structural Identifiers
SMILESB(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl
InChIInChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1
InChIKeyADSLCSYZAQTXGU-DVVKEHQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Numidargistat Dihydrochloride: A Clinically Advanced Oral Arginase Inhibitor for Immuno-Oncology Research and Procurement


Numidargistat dihydrochloride (CB-1158 dihydrochloride; INCB001158) is a small-molecule, boronic acid-based inhibitor of the manganese-dependent metalloenzymes arginase 1 and arginase 2 [1]. It is designed for oral administration and has been evaluated in multiple Phase 1 and Phase 2 clinical trials across a range of advanced solid tumor indications, both as monotherapy and in combination with immune checkpoint inhibitors [2].

Why Generic Arginase Inhibitors Cannot Substitute for Numidargistat Dihydrochloride in Translational Research


Arginase inhibitors are chemically and pharmacologically heterogeneous, spanning early-generation amino acid analogs with poor oral bioavailability (e.g., nor-NOHA), boronic acid-based tool compounds lacking clinical validation (e.g., BEC, ABH), and enzyme replacement therapies that deplete arginine systemically (e.g., pegzilarginase) [1][2]. None of these alternatives possess the combination of sub-100 nM potency, oral bioavailability, and demonstrated human pharmacokinetic exposure at clinically relevant doses that characterizes numidargistat dihydrochloride [3]. Substituting numidargistat with a generic inhibitor risks experimental failure due to off-target NOS activity, inability to achieve sustained plasma levels, or lack of mechanistic alignment with immuno-oncology applications.

Quantitative Evidence Differentiating Numidargistat Dihydrochloride from Arginase Inhibitor Comparators


Enzymatic Potency: Sub-100 nM IC50 Against Recombinant Human Arginase 1

Numidargistat dihydrochloride inhibits recombinant human arginase 1 with an IC50 of 86 nM, representing approximately 20-fold greater potency than the widely used research tool inhibitor nor-NOHA (IC50 = 1.7 μM against the same recombinant human enzyme under comparable assay conditions) [1][2]. Against arginase 2, numidargistat exhibits an IC50 of 296 nM [1].

arginase inhibition IC50 recombinant enzyme assay cancer immunotherapy

Selectivity Profile: >500-Fold Discrimination Against NOS Isoforms

Numidargistat dihydrochloride demonstrates high selectivity for arginase 1 and arginase 2 over all three nitric oxide synthase (NOS) isoforms, with IC50 values exceeding 50 μM for nNOS, eNOS, and iNOS [1]. This represents a selectivity window of >580-fold for arginase 1 (86 nM vs. >50,000 nM) and >169-fold for arginase 2. In contrast, the comparator BEC, while also NOS-sparing, exhibits a Ki of 310 nM for human arginase 2 at physiological pH—a value comparable to numidargistat's arginase 2 IC50 but without the benefit of oral bioavailability or clinical validation .

arginase selectivity NOS off-target activity nitric oxide

Oral Bioavailability and Human Pharmacokinetic Exposure

Numidargistat dihydrochloride is orally active in humans, with plasma pharmacokinetic data available from Phase 1 clinical studies. At a 50 mg twice-daily oral dose, steady-state Cmax reaches 3.3 μM with an AUC of 30.2 μM·h and a half-life of 6.2 h [1]. This plasma exposure exceeds the in vitro IC50 for arginase 1 (86 nM) by approximately 38-fold. In contrast, early-generation inhibitors such as nor-NOHA and tool compounds such as ABH lack reported oral bioavailability or clinical pharmacokinetic characterization [2].

oral bioavailability pharmacokinetics Cmax AUC clinical translation

In Vivo Efficacy: Tumor Growth Reduction in Syngeneic Murine Models

Oral administration of numidargistat dihydrochloride at 100 mg/kg twice daily reduces tumor growth in the CT26 murine colon carcinoma model [1]. This in vivo efficacy is accompanied by functional reversal of myeloid cell-mediated T cell suppression, with an in vitro IC50 of 204 nM for restoring T cell proliferation inhibited by arginase-expressing granulocytes [1]. Pegzilarginase, a recombinant enzyme replacement therapy, operates via a distinct mechanism—systemic arginine depletion rather than enzymatic inhibition—and is not applicable for studying tumor microenvironment-targeted arginase blockade [2].

CT26 colon cancer tumor microenvironment in vivo efficacy myeloid-derived suppressor cells

Physicochemical Handling Properties: DMSO and Aqueous Solubility

Numidargistat dihydrochloride exhibits DMSO solubility of 55 mg/mL (152.76 mM) and aqueous solubility of 37.78 mg/mL (104.93 mM) at 25°C . This solubility profile exceeds that of many boronic acid-based arginase inhibitor tool compounds such as ABH, for which comprehensive solubility data are not routinely reported. The high aqueous solubility of the dihydrochloride salt form facilitates in vivo formulation in water without requiring complex co-solvent systems, as employed in published studies where the compound was administered by oral gavage in water vehicle [1].

solubility DMSO formulation in vitro assays compound handling

Clinical Development Status: Phase 2 Evaluation in Solid Tumor Indications

Numidargistat dihydrochloride has been evaluated in Phase 2 clinical trials across multiple solid tumor indications, including colorectal cancer, non-small cell lung cancer, gastric cancer, and head and neck cancer . The compound has been studied in combination with pembrolizumab (anti-PD-1) and with standard-of-care chemotherapy [1]. In contrast, comparator compounds such as nor-NOHA, BEC, and ABH remain exclusively research tool compounds with no reported clinical development, while pegzilarginase is approved only for the rare metabolic disorder arginase 1 deficiency, not for oncology [2].

Phase 2 clinical trial solid tumors immuno-oncology combination therapy

Validated Research and Procurement Application Scenarios for Numidargistat Dihydrochloride


In Vivo Immuno-Oncology Studies Targeting Myeloid-Derived Suppressor Cell (MDSC)-Mediated Immune Evasion

Numidargistat dihydrochloride is validated for oral dosing in syngeneic murine tumor models, including CT26 colon carcinoma and 4T1 breast cancer models, at 100 mg/kg twice daily [1]. Its aqueous solubility of 37.78 mg/mL enables simple water-based oral gavage formulation without co-solvents . The compound's demonstrated ability to restore T cell proliferation in the presence of arginase-expressing granulocytes (IC50 = 204 nM) provides a functional PD readout for studies examining MDSC-mediated T cell suppression in the tumor microenvironment [1].

In Vitro Enzymatic and Cellular Assays Requiring NOS-Sparing Arginase Inhibition

For in vitro studies where confounding NOS inhibition would compromise interpretation—such as assays measuring nitric oxide-dependent vascular relaxation, neuronal signaling, or macrophage polarization—numidargistat dihydrochloride provides an arginase-selective tool with >580-fold discrimination against NOS isoforms (IC50 >50 μM for nNOS, eNOS, iNOS) [1]. Its sub-100 nM potency against arginase 1 (IC50 = 86 nM) enables low-nanomolar working concentrations that minimize off-target effects while maintaining robust target engagement .

Translational Pharmacology Studies Requiring Clinically Relevant PK/PD Correlation

Numidargistat dihydrochloride is uniquely positioned among arginase inhibitors for translational studies requiring defined human pharmacokinetic parameters. Clinical data document steady-state Cmax of 3.3–9.9 μM across 50–150 mg BID doses, with half-life of approximately 5–6 hours [1]. These values enable PK/PD modeling to relate in vitro potency (arginase 1 IC50 = 86 nM) to clinically achievable plasma exposures, supporting dose selection and schedule optimization in preclinical studies intended to inform clinical trial design [1].

Benchmarking Novel Arginase Inhibitor Candidates Against a Clinically Validated Reference

For medicinal chemistry and drug discovery programs developing next-generation arginase inhibitors, numidargistat dihydrochloride serves as the most advanced clinical benchmark. Its comprehensive characterization—including recombinant enzyme IC50 values (86 nM for ARG1, 296 nM for ARG2), NOS selectivity profile (>50 μM), oral bioavailability in humans, and Phase 2 clinical evaluation—provides a multi-parameter reference standard against which novel inhibitors can be compared across potency, selectivity, and developability criteria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Numidargistat dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.